(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
CAS No.: 194785-80-3
Cat. No.: VC0067617
Molecular Formula: C8H13NO4
Molecular Weight: 187.19312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194785-80-3 |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19312 |
| IUPAC Name | (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |
| SMILES | C1CC(CC1CC(=O)O)(C(=O)O)N |
Introduction
Chemical Properties and Structure
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative with a molecular formula of C8H13NO4 and a molecular weight of 187.19312 g/mol. It is identified by the CAS number 194785-80-3. The compound's structure features a cyclopentane ring with specific stereochemistry: an R configuration at position 1, where an amino group and a carboxylic acid group are attached, and an S configuration at position 3, which bears a carboxymethyl group.
The functional groups present in this compound—two carboxylic acid groups and one amino group—enable it to participate in various chemical reactions and biological interactions. These groups can form hydrogen bonds and ionic interactions, influencing its behavior in biological systems and its utility in synthetic applications.
Table 1: Chemical Properties of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19312 g/mol |
| CAS Number | 194785-80-3 |
| IUPAC Name | (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
| Stereochemistry | (1R,3S) |
| Functional Groups | Amino group, two carboxylic acid groups |
Stereoisomers and Structural Relationships
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid belongs to a family of compounds with varying stereochemistry at the 1 and 3 positions of the cyclopentane ring. Understanding these stereoisomers is crucial for comprehending the structure-activity relationships and biological properties of this compound class.
The known stereoisomers include:
-
(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid (CAS: 194785-78-9) - the enantiomer of the title compound .
-
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid (CAS: 194785-82-5) - a diastereomer with different stereochemistry at position 3 .
Table 2: Comparison of Stereoisomers
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | 194785-80-3 | C8H13NO4 | 187.19312 |
| (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | 194785-78-9 | C8H13NO4 | 187.19 |
| (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | 194785-82-5 | C8H13NO4 | 187.19 |
The compound is structurally related to other cyclopentane derivatives that have been more extensively studied, such as:
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(1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5) - a simpler analog lacking the carboxymethyl group at position 3 .
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(1S,3R)-cyclopentane-1,3-dicarboxylic acid (CAS: 876-05-1) - lacks the amino group but maintains a similar dicarboxylic acid structure .
These structural relationships provide valuable context for understanding the chemical behavior and potential applications of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid.
Biological Activities and Interactions
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid demonstrates significant biological activities, primarily due to its unique stereochemistry and functional groups. One of its most notable biological roles is as a potent inactivator of human Ornithine Aminotransferase (hOAT), an enzyme implicated in metabolic pathways associated with hepatocellular carcinoma (HCC).
The compound's ability to interact with biological targets stems from its functional groups. The amino and carboxylic acid groups can form hydrogen bonds and participate in ionic interactions with enzyme active sites and receptor binding pockets. The specific stereochemistry at positions 1 and 3 further enhances these interactions by positioning the functional groups in optimal orientations for binding.
While specific studies on this exact compound are somewhat limited in the literature, insights can be drawn from related cyclic β-amino acids. For example, (1R,3S)-3-Aminocyclopentanecarboxylic acid has been reported to inhibit acyl-CoA synthetase, an enzyme involved in fatty acid biosynthesis, and to interact with glutamine synthetase, which participates in glutamine biosynthesis .
| Biological Target | Interaction Type | Potential Application |
|---|---|---|
| Human Ornithine Aminotransferase (hOAT) | Enzyme inhibition | Treatment of hepatocellular carcinoma (HCC) |
| Protein-protein interfaces | Structural mimicry | Development of stable peptide therapeutics |
| Enzymatic receptors | Binding interaction | Modulation of biochemical pathways |
Applications in Peptide Foldamers
One of the most significant applications of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is in the development of peptide foldamers. Foldamers are oligomers that adopt defined, stable conformational states in solution, similar to the secondary structures of natural proteins .
Cyclic β-amino acids like (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid are particularly valuable in foldamer design due to their conformational constraints, which promote specific secondary structures. When incorporated into peptide chains, these compounds can induce the formation of stable helices, β-sheets, turns, and other defined structures .
Research has demonstrated that peptides containing cyclic β-amino acids can adopt various helical conformations, including 14-helices (in pure β-peptides) and mixed 14/15-helices (in α/β-peptides) . The specific conformation depends on the pattern of α- and β-amino acids in the sequence and the stereochemistry of the cyclic residues.
The crystal structures of peptide foldamers containing related cyclopentane-based amino acids have been thoroughly characterized, revealing well-defined helical structures with predictable hydrogen bonding patterns . These structures provide valuable insights into how (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid might influence peptide conformation.
Medicinal Chemistry Applications
The unique structural and conformational properties of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid make it valuable in medicinal chemistry, particularly for the development of peptide-based therapeutics with enhanced stability and specificity.
Peptide-Based Therapeutics
Peptides containing β-amino acids like (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid have shown remarkable potential as therapeutic agents. These peptides can mimic the function of natural peptides and proteins while offering improved resistance to enzymatic degradation, a critical advantage for pharmaceutical applications .
Research has demonstrated that α/β-peptides containing cyclic β-amino acids can effectively target diverse biological systems, including:
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Protein-protein interactions involved in apoptotic signaling
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HIV-cell fusion processes
A particularly notable example is the development of α/β-peptide foldamers that bind to the anti-apoptotic protein Bcl-xL, mimicking the function of natural BH3 domain peptides but with enhanced stability . Similar approaches could potentially utilize (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid to target other therapeutically relevant protein-protein interactions.
Enzyme Inhibition
The ability of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid to inhibit human Ornithine Aminotransferase (hOAT) suggests potential applications in the treatment of conditions involving dysregulated hOAT activity, such as hepatocellular carcinoma. This enzyme inhibition activity could be exploited to develop novel therapeutic agents targeting specific metabolic pathways.
Comparison with Related Compounds
To fully understand the properties and potential applications of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, it is instructive to compare it with structurally related compounds.
Table 4: Comparative Analysis of Related Cyclopentane Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|
| (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | C8H13NO4 | 187.19 | Two carboxylic acid groups, one amino group | Peptide foldamers, enzyme inhibition |
| (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | 129.16 | One carboxylic acid group, one amino group | Synthesis of cyclic RGD peptides, CCR1 antagonists |
| (1S,3R)-cyclopentane-1,3-dicarboxylic acid | C7H10O4 | 158.15 | Two carboxylic acid groups, no amino group | Organic synthesis, chemical building block |
| (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid | C6H10O3 | 130.15 | One carboxylic acid group, one hydroxyl group | Pharmaceutical research, organic synthesis |
The primary structural difference between (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid and (1R,3S)-3-Aminocyclopentanecarboxylic acid is the additional carboxymethyl group in the former. This additional functional group likely enhances the compound's ability to form hydrogen bonds and ionic interactions, potentially increasing its binding affinity for certain biological targets.
Compared to (1S,3R)-cyclopentane-1,3-dicarboxylic acid, the presence of an amino group in (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid significantly alters its chemical properties, particularly its acid-base behavior and its ability to interact with biological systems.
Future Research Directions
Based on the current understanding of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid and related compounds, several promising research directions emerge:
Advanced Synthesis Methodologies
The development of more efficient and stereoselective synthesis methods for (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid would facilitate its wider use in research and potential applications. Recent advances in the scalable synthesis of related cyclic amino acids provide a foundation for this work .
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